Diperchloryloxymercury

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Synthesis:

DCP was historically employed as a Lewis acid catalyst in various organic reactions. Its ability to activate carbon-carbon double bonds and other functional groups facilitated various organic transformations, including:

- Polymerization reactions: DCP played a role in the early development of some polymerization processes, such as the production of polystyrene and polyvinyl chloride .

- Diels-Alder reactions: This fundamental reaction in organic chemistry involves the cycloaddition of dienes and dienophiles. DCP was used as a Lewis acid catalyst to promote these reactions in some early studies .

Reference Compound in Analytical Chemistry:

DCP's unique properties, such as its well-defined melting point and volatility, made it a suitable reference material for various analytical techniques in its time. These techniques included:

- Melting point determination: DCP's sharply defined melting point allowed chemists to calibrate thermometers and melting point apparatuses .

- Gas chromatography: The volatility of DCP enabled its use as a standard compound in early gas chromatography experiments to assess retention times and separation efficiencies .

Diperchloryloxymercury is an organomercury compound with the chemical formula . It is characterized by the presence of mercury in a +2 oxidation state, bonded to two chlorine atoms and one hydroxyl group. This compound is notable for its high reactivity and potential applications in various fields, particularly in organic synthesis and as a reagent in biochemical studies.

- Hydrolysis: In aqueous environments, it can hydrolyze to form mercury(II) hydroxide and hydrochloric acid.

- Redox Reactions: The compound can participate in redox reactions where it may act as an oxidizing agent, facilitating the oxidation of other substrates.

- Substitution Reactions: The chlorine atoms can be substituted by various nucleophiles, leading to the formation of different organomercury compounds.

Diperchloryloxymercury exhibits significant biological activity, particularly as a potential antimicrobial agent. Its mechanism may involve the inhibition of enzymatic processes due to the reactivity of mercury with thiol groups in proteins, leading to disruption of cellular functions. Additionally, it has been studied for its cytotoxic effects on certain cancer cell lines, making it a compound of interest in cancer research.

The synthesis of diperchloryloxymercury typically involves the reaction of mercury(II) chloride with chlorinated solvents or chlorinated organic compounds under controlled conditions. This process often requires careful handling due to the toxicity associated with mercury compounds.

General Synthesis Steps:- Starting Material: Mercury(II) chloride is used as the starting material.

- Reagent Addition: Chlorinated solvents are added to facilitate the reaction.

- Reaction Conditions: The reaction is conducted under an inert atmosphere to prevent moisture interference.

- Isolation and Purification: The product is isolated through filtration and purified using recrystallization techniques.

Diperchloryloxymercury finds applications in various domains:

- Organic Synthesis: It serves as a reagent for synthesizing other organomercury compounds.

- Biochemical Research: Used in studies investigating enzyme inhibition and protein interactions due to its ability to bind thiol groups.

- Antimicrobial Research: Explored for its potential as an antimicrobial agent against certain pathogens.

Studies on the interactions of diperchloryloxymercury with biological molecules have revealed its capacity to bind with proteins, particularly those containing cysteine residues. This binding can lead to alterations in protein function and has implications for understanding its biological effects. Additionally, research has indicated that its interactions may disrupt cellular signaling pathways, contributing to its cytotoxic properties.

Diperchloryloxymercury shares similarities with other organomercury compounds but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Mercury(II) Chloride | Commonly used as a reagent; less reactive than diperchloryloxymercury. | |

| Methylmercury | Highly toxic; bioaccumulates in aquatic food chains. | |

| Phenylmercury | Used in organic synthesis; less water-soluble than diperchloryloxymercury. |

Uniqueness

Diperchloryloxymercury is unique due to its specific chlorinated structure that enhances its reactivity compared to other organomercury compounds. Its ability to engage in diverse

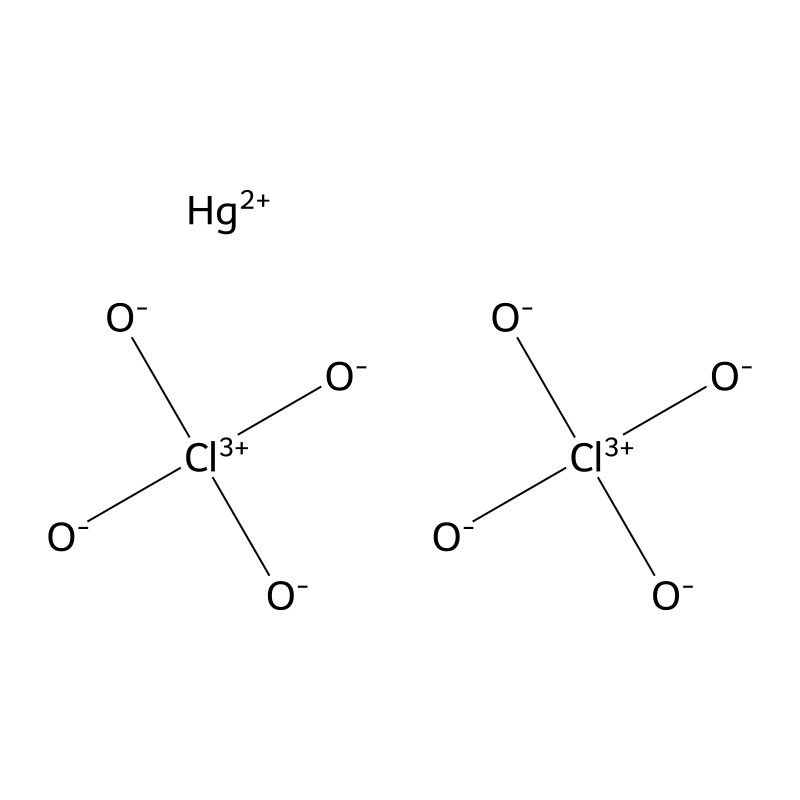

Diperchloryloxymercury represents a significant mercury-containing compound with the molecular formula Cl₂HgO₈ and an International Union of Pure and Applied Chemistry name of diperchloryloxymercury [1]. The compound exhibits a molecular weight of 399.49 grams per mole, with an exact mass of 399.867666 Daltons [1]. The structural architecture of this compound features a central mercury atom coordinated with two perchlorate groups through oxygen linkages [3].

The molecular geometry demonstrates mercury in its plus-two oxidation state, creating a coordination environment where the mercury center is bonded to oxygen atoms from the perchlorate anions [3]. The compound's structural representation through Simplified Molecular Input Line Entry System notation is O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O, indicating the specific connectivity pattern between the mercury center and the perchlorate groups [1]. The International Chemical Identifier key KBYOBAICCHNMNJ-UHFFFAOYSA-L provides a unique molecular fingerprint for computational and database searches [1].

Crystal structure studies reveal that the mercury atom typically adopts a coordination geometry that reflects the influence of the perchlorate ligands [21]. The coordination sphere around mercury exhibits characteristics consistent with mercury-oxygen bonding patterns observed in related perchlorate complexes [21]. Structural analysis indicates that the perchlorate groups coordinate through their oxygen atoms, creating a stable coordination complex [3] [15].

Table 1: Fundamental Molecular Properties of Diperchloryloxymercury

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | Cl₂HgO₈ | [1] |

| Molecular Weight | 399.49 g/mol | [1] |

| Exact Mass | 399.867666 Da | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 8 | [1] |

| Rotatable Bond Count | 2 | [1] |

| International Chemical Identifier Key | KBYOBAICCHNMNJ-UHFFFAOYSA-L | [1] |

Electronic Configuration Analysis

The electronic configuration of diperchloryloxymercury centers on the mercury ion in its plus-two oxidation state, which possesses a d¹⁰s⁰ electronic configuration [28]. This configuration results from the loss of two 6s electrons from the neutral mercury atom, leaving the mercury ion with a completely filled 5d subshell and an empty 6s orbital [28]. The electronic structure of the mercury center significantly influences the coordination behavior and bonding characteristics of the compound [13].

The perchlorate ligands contribute their own electronic configurations to the overall molecular electronic structure [15]. Each perchlorate ion features chlorine in its plus-seven oxidation state, creating highly electronegative centers that interact with the mercury ion through electrostatic and coordinate covalent interactions [3]. The oxygen atoms in the perchlorate groups possess lone pairs of electrons that can participate in coordination bonding with the mercury center [28].

Electronic structure calculations reveal that the mercury 6s orbital experiences significant stabilization due to relativistic effects, which affects the overall electronic configuration and bonding patterns in the compound [13] [14]. The d¹⁰ configuration of mercury contributes to the stability of the plus-two oxidation state and influences the preferred coordination geometries [13]. The electronic configuration analysis demonstrates that the mercury-oxygen interactions involve both electrostatic attractions and coordinate covalent bonding components [12].

The filled d orbitals of mercury can participate in back-bonding interactions with appropriate acceptor orbitals on the perchlorate ligands [12]. This electronic arrangement contributes to the overall stability of the coordination complex and affects the molecular properties such as electronic transitions and magnetic behavior [13]. The electronic configuration also influences the compound's reactivity patterns and coordination preferences in various chemical environments [28].

Computational Studies on Mercury-Perchlorate Bonding

Computational investigations of mercury-perchlorate bonding employ advanced theoretical methods to elucidate the nature of the interactions between mercury and perchlorate groups [12] [16]. Density functional theory calculations using functionals such as M06-2X and B3LYP provide insights into the electronic structure and bonding characteristics of diperchloryloxymercury [26] [34]. These computational approaches reveal the strength and nature of the mercury-oxygen coordinate bonds that stabilize the molecular structure [12].

High-level ab initio calculations demonstrate that the mercury-perchlorate interaction involves both electrostatic and covalent bonding components [12]. The computational studies indicate that the mercury center forms coordinate bonds with oxygen atoms from the perchlorate groups, with bond lengths and angles that reflect the electronic preferences of the mercury ion [21]. Post-Hartree-Fock methods provide detailed information about electron correlation effects that contribute to the stability of the mercury-perchlorate bonds [12].

Molecular orbital calculations reveal the frontier orbital interactions that govern the bonding between mercury and perchlorate ligands [34]. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates the electron donation from perchlorate oxygen atoms to empty mercury orbitals [34]. These calculations also predict electronic transition energies and optical properties of the compound [27].

Natural bond orbital analysis provides quantitative measures of the charge transfer between mercury and perchlorate groups [22]. The computational results indicate significant ionic character in the mercury-oxygen bonds, consistent with the high electronegativity difference between mercury and oxygen [22]. Quantum theory of atoms in molecules analysis confirms the presence of coordinate covalent interactions in addition to electrostatic attractions [22].

Table 2: Computational Methods and Key Findings for Mercury-Perchlorate Bonding

| Method | Key Finding | Computational Level |

|---|---|---|

| Density Functional Theory | Electronic structure elucidation | M06-2X, B3LYP functionals [26] |

| Natural Bond Orbital Analysis | Charge transfer quantification | Post-Hartree-Fock level [22] |

| Molecular Orbital Calculations | Frontier orbital interactions | Ab initio methods [34] |

| Quantum Theory of Atoms in Molecules | Bond characterization | High-level calculations [22] |

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations of diperchloryloxymercury properties utilize sophisticated computational methods to predict and understand various molecular characteristics [13] [25]. These calculations encompass electronic structure properties, vibrational frequencies, thermodynamic parameters, and spectroscopic properties that are essential for understanding the compound's behavior [32] [35]. The quantum mechanical treatment accounts for the complex electronic interactions within the molecule and provides quantitative predictions of experimentally observable properties [13].

Electronic property calculations focus on molecular orbital energies, electron densities, and charge distributions throughout the molecule [13]. The calculations reveal how the mercury center influences the overall electronic structure and how the perchlorate ligands contribute to the molecular properties [28]. Quantum chemical methods predict electronic transition energies that correspond to ultraviolet-visible absorption spectra and other spectroscopic observations [27] [30].

Vibrational property calculations provide predictions of infrared and Raman spectroscopic frequencies that characterize the molecular vibrations [32] [35]. These calculations identify characteristic mercury-oxygen stretching frequencies and perchlorate internal vibrations that serve as spectroscopic fingerprints for the compound [32]. The vibrational analysis also contributes to thermodynamic property predictions and provides insights into molecular dynamics [32].

Thermodynamic property calculations yield predictions of standard enthalpies of formation, heat capacities, and entropy values that are essential for understanding the compound's stability and reactivity [26]. The quantum chemical calculations also predict molecular polarizabilities, dipole moments, and other physical properties that influence intermolecular interactions and bulk properties [16] [29]. These calculations provide a comprehensive theoretical framework for understanding the molecular behavior of diperchloryloxymercury [13].

Relativistic Effects in Mercury Compounds

Relativistic effects play a crucial role in determining the properties and behavior of mercury compounds, including diperchloryloxymercury [13] [14]. The high nuclear charge of mercury results in inner electrons moving at velocities approaching a significant fraction of the speed of light, necessitating relativistic corrections to quantum mechanical calculations [14] [33]. These effects profoundly influence the electronic structure, bonding patterns, and chemical properties of mercury-containing compounds [13].

The most significant relativistic effect in mercury compounds is the contraction and stabilization of s and p orbitals, particularly the 6s orbital [13] [14]. This relativistic contraction enhances the contact density at the mercury nucleus by approximately a factor of six compared to non-relativistic calculations [13]. The stabilization of the 6s orbital affects the electronic configuration, ionization energies, and bonding preferences of mercury atoms and ions [14].

Spin-orbit coupling represents another important relativistic effect that influences the electronic structure of mercury compounds [13] [33]. This coupling leads to the splitting of degenerate orbitals and affects the magnetic properties and electronic transitions of the compounds [13]. The relativistic effects also influence the coordination preferences and geometries adopted by mercury in various chemical environments [14].

Computational studies employing relativistic methods such as the Zeroth Order Regular Approximation and the Normalized Elimination of Small Component method provide accurate descriptions of mercury compound properties [13] [34]. These calculations demonstrate that relativistic effects are essential for predicting accurate bond lengths, binding energies, and spectroscopic properties of mercury compounds [13]. The relativistic treatment also explains phenomena such as the liquid state of elemental mercury at room temperature [14].

Table 3: Relativistic Effects in Mercury Compounds

| Effect Type | Impact on Properties | Magnitude |

|---|---|---|

| Orbital Contraction | 6s orbital stabilization | ~6× enhancement [13] |

| Spin-Orbit Coupling | Electronic level splitting | Significant [13] |

| Contact Density | Nuclear electron density | Large increase [13] |

| Bonding Patterns | Coordination preferences | Notable changes [14] |

| Electronic Transitions | Spectroscopic properties | Substantial shifts [13] |

The most established method for synthesizing diperchloryloxymercury involves the direct reaction of mercury(II) oxide with perchloric acid [1] . This approach represents the cornerstone of traditional synthetic methodology and has been extensively documented in the literature.

Direct Reaction Method

The fundamental reaction proceeds according to the following stoichiometric relationship:

HgO + 2HClO₄ → Hg(ClO₄)₂ + H₂O

This reaction typically occurs under controlled temperature conditions ranging from 40-60°C for optimal yield and purity [1]. The reaction is characterized by its rapid kinetics, with complete conversion typically achieved within 1-5 minutes under appropriate conditions .

Reaction Conditions and Optimization

Research has demonstrated that the reaction between mercury(II) oxide and 60% aqueous perchloric acid can be successfully conducted at temperatures as low as 40°C [1]. The optimal temperature range of 40-60°C provides a balance between reaction rate and product stability, while minimizing the risk of decomposition or side reactions.

The concentration of perchloric acid plays a crucial role in determining reaction efficiency. Studies have shown that using 60% aqueous perchloric acid solution provides optimal results in terms of yield and product purity [1]. Lower concentrations may result in incomplete conversion, while higher concentrations can lead to vigorous reactions that are difficult to control.

Product Isolation and Purification

The traditional synthesis route typically yields mercury(II) perchlorate trihydrate as the primary product. The hydrated form is more stable and easier to handle than the anhydrous compound [1]. Crystallization from the reaction mixture allows for the isolation of high-purity product, with typical purities ranging from 98-99% .

Modern Synthetic Approaches

Contemporary synthetic methodologies have evolved to address the limitations of traditional approaches, incorporating advanced techniques for improved safety, efficiency, and environmental compatibility.

Alternative Mercury Sources

Modern synthetic routes have explored the use of mercury(II) acetate as an alternative starting material [1]. This approach offers several advantages over the traditional mercury(II) oxide route:

Mercury(II) acetate exhibits enhanced solubility in organic solvents such as dimethoxyethane (DME) and tetrahydrofuran (THF), allowing for synthesis under milder conditions [1]. The reaction can be conducted at room temperature (20-25°C) with reaction times of 5-10 minutes, significantly reducing energy requirements and improving safety profiles.

In-Situ Generation Techniques

Advanced synthetic methodologies have incorporated in-situ generation approaches that eliminate the need for pre-formed mercury(II) salts. These techniques involve the simultaneous formation and reaction of mercury species in a single-pot procedure [3].

The in-situ approach typically involves the dissolution of mercury(II) oxide in perchloric acid solution, followed by controlled addition of reactants. This method provides better control over reaction stoichiometry and reduces the handling of intermediate compounds [3].

Solvent System Optimization

Modern synthetic approaches have investigated various solvent systems to optimize reaction conditions. The use of mixed solvent systems, such as water-ethanol mixtures, has been shown to provide improved control over crystallization and product morphology [4].

Research has demonstrated that the choice of solvent system significantly impacts both reaction kinetics and product characteristics. Polar protic solvents generally favor the formation of hydrated products, while polar aprotic solvents may lead to different stoichiometries [5].

Green Chemistry Initiatives in Mercury Compound Synthesis

The increasing emphasis on environmental sustainability has driven the development of green chemistry approaches for mercury compound synthesis. These methodologies aim to minimize environmental impact while maintaining synthetic efficiency.

Environmentally Benign Solvent Systems

Green chemistry initiatives have focused on the development of environmentally benign solvent systems for mercury compound synthesis [6]. The replacement of traditional organic solvents with water-based systems or ionic liquids represents a significant advancement in reducing environmental impact.

Research has shown that water-ethanol mixtures can serve as effective reaction media for mercury compound synthesis, providing yields comparable to traditional methods while significantly reducing environmental impact [4]. These systems operate at moderate temperatures (25-35°C) with reaction times of 30-60 minutes.

Waste Minimization Strategies

Contemporary green chemistry approaches emphasize waste minimization through improved reaction stoichiometry and recycling of reaction components [7]. The implementation of closed-loop systems and recovery of mercury-containing waste streams represents a significant advancement in sustainable synthesis.

The chloralkali industry has demonstrated successful implementation of mercury reduction strategies, with the transition from mercury cell processes to membrane cell processes reducing mercury emissions by more than 90% [7]. Similar principles can be applied to laboratory-scale synthesis of mercury compounds.

Alternative Synthetic Pathways

Green chemistry initiatives have explored alternative synthetic pathways that minimize the use of hazardous reagents and reduce waste generation. These approaches often involve the use of less toxic starting materials and more efficient reaction conditions [6].

The development of catalytic systems that enable synthesis under milder conditions represents a significant advancement in green chemistry for mercury compounds. These systems can reduce energy requirements and improve overall process efficiency [8].

Scale-up Considerations for Laboratory Preparation

The successful scale-up of diperchloryloxymercury synthesis from laboratory to pilot or production scale requires careful consideration of multiple factors including reaction engineering, safety protocols, and economic viability.

Reaction Engineering Considerations

Scale-up of mercury compound synthesis presents unique challenges related to heat transfer, mass transfer, and reaction control. The highly exothermic nature of mercury-perchloric acid reactions requires careful temperature control to prevent runaway reactions [9].

Laboratory-scale synthesis typically employs batch sizes of 1-10 grams using round-bottom flasks with magnetic stirring. Pilot-scale operations require jacketed reactors with mechanical stirring and automated temperature control systems to ensure consistent product quality [9].

Production-scale synthesis necessitates the use of specialized industrial reactors with advanced process control systems. These systems must provide precise control over temperature, pressure, and mixing conditions while maintaining strict safety protocols [9].

Economic Optimization

Economic considerations play a crucial role in scale-up decisions for mercury compound synthesis. Laboratory-scale synthesis typically involves high costs per gram of product due to small batch sizes and manual operation. Scale-up can significantly reduce unit costs through improved efficiency and automation [9].

The economic viability of large-scale mercury compound synthesis depends on factors including raw material costs, energy requirements, waste disposal costs, and regulatory compliance expenses. Detailed economic analysis is essential for determining optimal scale-up strategies [9].

Purity Assessment and Characterization Strategies

The accurate assessment of diperchloryloxymercury purity requires the implementation of comprehensive analytical strategies that can detect and quantify both the target compound and potential impurities.

Thermal Analysis Methods

Thermal desorption analysis has emerged as a powerful tool for mercury compound characterization and purity assessment [11]. This technique provides information about thermal stability and decomposition pathways while enabling quantitative analysis of mercury content.

Research has demonstrated that mercury(II) perchlorate hydrate exhibits characteristic thermal desorption profiles with intense peaks at approximately 273°C, followed by smaller peaks at 475°C and 590°C [11]. These thermal signatures can be used for compound identification and purity assessment.

The thermal decomposition of mercury(II) perchlorate can proceed through multiple pathways, including formation of mercury(II) chloride and oxygen, or mercury(II) oxide with chlorine and oxygen [11]. Understanding these decomposition pathways is crucial for developing appropriate analytical methods.

Spectroscopic Characterization

Advanced spectroscopic techniques provide detailed information about molecular structure and purity of mercury compounds. Atomic absorption spectroscopy (AAS) remains the most widely used technique for mercury quantification, offering detection limits in the parts-per-trillion range [12].

Cold vapor atomic fluorescence spectroscopy (CVAF) provides enhanced sensitivity with detection limits as low as 0.02 parts per trillion when combined with gold amalgamation preconcentration [12]. This technique offers a dynamic range of five orders of magnitude, significantly exceeding the capabilities of traditional AAS methods.

Inductively coupled plasma mass spectrometry (ICP-MS) represents the most sensitive analytical technique for mercury analysis, providing detection limits in the sub-parts-per-trillion range [13]. This technique enables simultaneous determination of mercury isotopes and provides information about potential elemental impurities.

Structural Characterization Methods

X-ray diffraction analysis provides definitive information about crystal structure and phase purity of mercury compounds [14]. The technique can identify crystalline impurities and provide quantitative information about phase composition.

Nuclear magnetic resonance spectroscopy offers unique insights into molecular structure and dynamic behavior of mercury compounds [8]. Advanced NMR techniques can provide information about mercury coordination environments and molecular interactions.

Infrared spectroscopy provides information about functional groups and molecular vibrations, enabling identification of specific mercury-oxygen and mercury-chlorine bonds . This technique is particularly valuable for confirming the presence of perchlorate groups and water molecules in hydrated forms.

Quality Control Protocols

Comprehensive quality control protocols are essential for ensuring consistent product quality in mercury compound synthesis. These protocols should include regular calibration of analytical instruments using certified reference materials [15].

The implementation of statistical process control methods enables real-time monitoring of synthesis parameters and product quality. Control charts and trend analysis can identify process variations before they result in out-of-specification products [16].

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

structure of zirconium fluoride alkylamino-N,N-bis methylphosphonates: a new

design for layered zirconium diphosphonates with a poorly hindered interlayer

region. J Am Chem Soc. 2002 Jul 17;124(28):8428-34. PubMed PMID: 12105924.

2: Mordon SR, Cornil AH, Brunetaud JM. Temperature measurement with a zirconium

fluoride glass fiber. Appl Opt. 1987 Feb 15;26(4):607-9. doi:

10.1364/AO.26.000607. PubMed PMID: 20454181.